Product packaging for Dibenzyl azodicarboxylate(Cat. No.:CAS No. 2449-05-0)

Dibenzyl azodicarboxylate

Cat. No.: B052060
CAS No.: 2449-05-0
M. Wt: 298.29 g/mol
InChI Key: IRJKSAIGIYODAN-ZCXUNETKSA-N
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Description

Dibenzyl azodicarboxylate (DBAD) is a critically important azo compound extensively utilized in organic synthesis, most notably as a versatile reagent in the Mitsunobu reaction. In this pivotal role, it serves as a coupling agent for the formation of carbon-heteroatom bonds, facilitating the stereospecific conversion of alcohols into esters, ethers, and thioethers under mild conditions with inversion of configuration. Its mechanism involves the initial formation of a betaine intermediate with triphenylphosphine, followed by an SN2-type substitution. Beyond Mitsunobu chemistry, DBAD is a valuable building block for the preparation of other functionalized azo compounds and serves as a dienophile in Diels-Alder cycloadditions. A significant application is its use in peptide synthesis, where it acts as a carboxyl-protecting group that can be cleaved by hydrogenolysis. Researchers value this compound for its reliability in constructing complex molecular architectures, particularly in medicinal chemistry for the synthesis of analogs and in materials science. Its dibenzyl ester groups offer a balance of stability and selective deprotection pathways, making it a powerful and flexible tool for advanced synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆H₁₄N₂O₄ B052060 Dibenzyl azodicarboxylate CAS No. 2449-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-phenylmethoxycarbonyliminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJKSAIGIYODAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044887
Record name Dibenzyl diazene-1,2-dicarboxylate
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Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester
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CAS No.

2449-05-0
Record name 1,2-Bis(phenylmethyl) 1,2-diazenedicarboxylate
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Record name 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester
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Record name Dibenzyl diazene-1,2-dicarboxylate
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Record name Dibenzyl azodicarboxylate
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Synthetic Methodologies for Dibenzyl Azodicarboxylate Dbad Production

Oxidation of Hydrazodicarboxylates

The foundational step in producing DBAD is the oxidation of the corresponding hydrazo compound. Various oxidants have been explored to facilitate this transformation from a hydrazine (B178648) derivative to the target azo compound. tandfonline.com

A notable and effective method for the synthesis of DBAD involves the use of bromine (Br₂) in the presence of pyridine (B92270). tandfonline.com This protocol has been shown to successfully oxidize several hydrazo compounds with high efficiency. tandfonline.com The reaction is typically conducted by adding bromine dissolved in dichloromethane (B109758) to a solution of the hydrazide precursor and pyridine at 0°C. tandfonline.com A key advantage of this method is its cleanliness; for DBAD, the process can yield analytically pure material directly from the reaction mixture without the need for chromatographic purification. tandfonline.comtandfonline.com This is particularly beneficial as some azodicarboxylate compounds are unstable to column chromatography. tandfonline.com Yields for this type of oxidation are reported to be in the range of 80% to 93%. tandfonline.comlookchem.com

Table 1: Bromine-Mediated Oxidation of Dibenzyl Hydrazine-1,2-dicarboxylate

Parameter Value Reference
Oxidant System Bromine (Br₂) / Pyridine tandfonline.com
Solvent Dichloromethane (CH₂Cl₂) tandfonline.com
Temperature 0°C to Room Temperature tandfonline.com
Reported Yield 80–93% tandfonline.com

| Key Feature | Produces high-purity DBAD without chromatography | tandfonline.com |

The use of [Bis(acetoxy)iodo]benzene, commonly known as Phenyliodine diacetate (PIDA), represents a highly efficient route for DBAD synthesis. PIDA is a hypervalent iodine reagent that acts as a powerful oxidant. enamine.netmdpi.com In a typical procedure, dibenzyl hydrazine-1,2-dicarboxylate is treated with PIDA in dichloromethane (DCM). chemicalbook.com The reaction proceeds smoothly at room temperature (20°C) and is remarkably fast, often completing within 30 minutes. chemicalbook.com This method is distinguished by its exceptionally high yield, reported to be 97%. chemicalbook.com While PIDA is an effective oxidant, a potential drawback in some applications is the removal of the iodobenzene (B50100) byproduct, which can be problematic for certain substrates. tandfonline.com

Table 2: Phenyliodine Diacetate (PIDA) Oxidation for DBAD Synthesis

Parameter Value Reference
Oxidant Phenyliodine diacetate (PIDA) chemicalbook.com
Solvent Dichloromethane (DCM) chemicalbook.com
Temperature Room Temperature (20°C)
Reaction Time 30 minutes chemicalbook.com

| Reported Yield | 97% | chemicalbook.com |

Beyond bromine and PIDA, other oxidizing agents have been utilized for the synthesis of azodicarboxylates, though they often present challenges. tandfonline.com

Fuming Nitric Acid and Nitrogen Dioxide: These strong oxidants have been employed, but their use is often complicated by side reactions. Specifically, when the precursor contains phenyl groups, as in the case of DBAD, aromatic nitration can occur as a competing process, reducing the yield and complicating purification. tandfonline.com

N-Bromosuccinimide (NBS): NBS, used with pyridine, is an effective oxidant for this transformation. However, a significant drawback is the difficulty in removing the succinimide (B58015) byproduct after the reaction is complete. tandfonline.com This makes it a less ideal choice, particularly when the desired azodicarboxylate product cannot be easily purified by methods like recrystallization or chromatography. tandfonline.com

Green Chemistry and Sustainable Synthesis Approaches for DBAD

Recent advancements in synthetic methodology have placed an emphasis on developing more environmentally friendly and sustainable processes. In the context of DBAD synthesis, research has explored the use of recyclable and milder reagents. One such development is the use of Bobbitt's salt, an oxoammonium salt, for the aerobic oxidation of hydrazides. This approach offers a green alternative to traditional oxidants, functioning as a recyclable and mild catalyst system. Computational studies have indicated a favorable hydride-transfer mechanism with a low activation energy for this type of transformation. The adoption of such catalytic, aerobic oxidation methods aligns with the principles of green chemistry by reducing waste and employing less hazardous substances.

Reaction Mechanisms and Mechanistic Studies Involving Dibenzyl Azodicarboxylate

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry. scispace.comnih.gov The reaction typically involves an alcohol, a pronucleophile (often a carboxylic acid), a phosphine (B1218219) (commonly triphenylphosphine (B44618), TPP), and an azodicarboxylate like DBAD. researchgate.netacs.org

The generally accepted mechanism of the Mitsunobu reaction commences with the nucleophilic attack of a phosphine, such as triphenylphosphine, on the electrophilic nitrogen of dibenzyl azodicarboxylate. galchimia.com This initial step leads to the formation of a highly reactive zwitterionic adduct known as a betaine (B1666868). galchimia.comwordpress.com

The sequence of events and the interplay of various intermediates can be influenced by factors such as the pKa of the pronucleophile and the polarity of the solvent. wikipedia.orgcollegedunia.com

In the Mitsunobu reaction, this compound functions as the primary electrophile. The N=N double bond of DBAD is electron-deficient, making it susceptible to nucleophilic attack by the phosphine. galchimia.com This electrophilicity is central to the initiation of the reaction cascade.

The structure of the azodicarboxylate can influence the reaction's efficiency. While diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are commonly used, DBAD offers advantages due to its solid nature and the altered reactivity conferred by the benzyl (B1604629) groups. wikipedia.org The electrophilic character of azodicarboxylates like DBAD is a shared feature that drives their use in various synthetic transformations beyond the Mitsunobu reaction. researchgate.net

The acidity of the pronucleophile, quantified by its pKa value, is a critical determinant of success in the Mitsunobu reaction. tcichemicals.com Generally, for the reaction to proceed efficiently, the pronucleophile should have a pKa value below 15, and ideally below 11. wordpress.comwikipedia.orgstackexchange.com

If the pronucleophile is not sufficiently acidic (i.e., has a high pKa), the deprotonation by the betaine intermediate becomes slow or unfavorable. wordpress.comtcichemicals.com In such cases, the anion of the reduced azodicarboxylate can compete as a nucleophile, leading to the formation of undesired byproducts. wordpress.comstackexchange.comtcichemicals.com For instance, if the pKa of the acidic component is above 13, the reaction often fails to produce the desired product. tcichemicals.comtcichemicals.com

The relationship between the pKa of phenolic pronucleophiles and the yield of the corresponding aryl glycosides has been observed, with more acidic phenols leading to higher yields. semanticscholar.org This underscores the importance of sufficient acidity for effective proton transfer and subsequent nucleophilic attack.

Table 1: Effect of Pronucleophile pKa on Mitsunobu Reaction Yield

Pronucleophile pKa Reaction Outcome Reference
Benzoic Acid 4.2 High yield of ester wordpress.com
Phenol 10.0 Good yield of ether researchgate.net
N-Tosyl-p-toluenesulfonamide 8.3 High yield (87%) tcichemicals.com
N-Methyltrifluoromethanesulfonamide 11.7 Moderate yield (51%) tcichemicals.com
Ethanol ~16 No desired product (0%) tcichemicals.com
Imide < 15 Successful reaction wikipedia.org

This table provides illustrative examples of how the pKa of the acidic component influences the outcome of the Mitsunobu reaction. The yields are context-dependent and can be affected by other reaction conditions.

A significant challenge in the application of the Mitsunobu reaction, particularly on a larger scale, is the formation of stoichiometric amounts of byproducts: a phosphine oxide (e.g., triphenylphosphine oxide) and the reduced hydrazine (B178648) dicarboxylate (in this case, dibenzyl hydrazodicarboxylate). scispace.comwordpress.com These byproducts can complicate the purification of the desired product. wordpress.comtcichemicals.com

Several strategies have been developed to address this issue:

Reagent Modification: The use of azodicarboxylates with specific properties can facilitate byproduct removal. For example, di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) has been developed as an alternative to DBAD. The resulting hydrazine byproduct from DCAD is often insoluble in reaction solvents like dichloromethane (B109758) and can be removed by filtration. wikipedia.orgucsb.edu

Solid-Phase Synthesis: Anchoring the phosphine or the azodicarboxylate to a solid support, such as a polymer resin, allows for the easy removal of the corresponding byproducts by filtration. wordpress.com The phosphine oxide bound to the resin can then be reduced and recycled. wordpress.com

Modified Phosphines: The use of phosphines with basic functional groups allows for their removal, along with the resulting phosphine oxide, by a simple acid wash. wordpress.com

The stoichiometric nature of the classic Mitsunobu reaction is a drawback in terms of atom economy. scispace.com Consequently, significant research has been directed towards developing catalytic versions of the reaction. The goal is to use sub-stoichiometric amounts of the phosphine and azodicarboxylate, which are regenerated in situ. scispace.com

One approach involves the in-situ regeneration of the azodicarboxylate from its hydrazine precursor through oxidation. scispace.com Catalytic systems have been developed using ethyl 2-arylhydrazinecarboxylates, which are oxidized to the corresponding active azo compounds using a catalytic amount of an iron catalyst and atmospheric oxygen as the terminal oxidant. researchgate.netrsc.org These catalytic systems represent a more environmentally benign and efficient alternative to the traditional stoichiometric reaction. rsc.org

Another strategy involves the use of an organocatalyst, such as a specific phosphine oxide, that can be regenerated in a catalytic cycle, eliminating the need for stoichiometric phosphine and azodicarboxylate reagents altogether. galchimia.comacs.org

Electrophilic Amination Reactions

This compound is a widely utilized reagent for electrophilic amination, a process that forms a new carbon-nitrogen bond by reacting a carbanion or other nucleophile with an electrophilic nitrogen source. In these reactions, DBAD serves as the electrophilic aminating agent. sigmaaldrich.com

The reaction typically involves the attack of a nucleophilic carbon, such as an enolate derived from a carbonyl compound, on one of the nitrogen atoms of the DBAD. core.ac.ukresearchgate.net This forms a hydrazine derivative, which can then be further transformed, often by cleavage of the N-N bond, to yield the corresponding amine. grafiati.com

For example, the α-amination of carbonyl compounds can be achieved using DBAD in the presence of a suitable catalyst. Proline-catalyzed α-amination of C-glycosylalkyl aldehydes with DBAD has been used to synthesize non-natural C-glycosyl α-amino acids with high diastereoselectivity. sigmaaldrich.com Similarly, organocatalyzed enantioselective α-amination of ketones with DBAD can produce α-amino ketones with high enantiomeric excess. The reaction has also been applied to the amination of enecarbamates, organozinc reagents, and other carbanionic species. core.ac.ukgrafiati.com

α-Amination of Carbonyl and Cyanoacetate (B8463686) Derivatives

This compound serves as an effective electrophilic aminating agent for a variety of carbon nucleophiles, particularly enolates derived from carbonyl compounds and carbanions from active methylene (B1212753) compounds like cyanoacetate derivatives. researchgate.net The general mechanism involves the formation of an enolate or carbanion, which then attacks one of the electrophilic nitrogen atoms of DBAD, leading to the formation of a new carbon-nitrogen bond.

The reaction of cyclic ketones, such as cyclohexanone, with DBAD can be efficiently catalyzed by organocatalysts. For instance, using L-azetidine-2-carboxylic acid as a catalyst results in the α-amination product with high enantioselectivities, reaching up to 90%. psu.edumdpi.com While simple aliphatic ketones primarily undergo amination at the more substituted carbon atom, the choice of catalyst is crucial for achieving high stereocontrol. psu.edumdpi.com

For substrates with higher acidity, such as β-dicarbonyl compounds and α-cyanoacetates, the amination proceeds readily. Cinchona alkaloid derivatives have proven to be highly effective catalysts for the enantioselective α-amination of β-ketoesters and α-substituted α-cyanoacetates using DBAD, affording the desired products in excellent yields and with high enantiomeric excess. rsc.orgnih.gov In some cases, DBAD has been shown to provide superior results compared to other azodicarboxylates in the amination of α-aryl-α-cyanoacetates. scispace.com

Table 1: Organocatalyzed α-Amination with this compound (DBAD)
Substrate TypeCatalystKey FindingsReference
Cyclic Ketones (e.g., Cyclohexanone)L-Azetidine-2-carboxylic acidImproved enantioselectivities of 88–90% ee. psu.edu, mdpi.com
β-Ketoesters and β-KetolactonesCinchonidine or CinchonineProducts obtained in up to 99% yield and 90% ee. rsc.org
α-Alkyl β-Keto ThioestersBifunctional Cinchona AlkaloidReaction completes rapidly (5 mins) with 92% yield and 95% ee. nih.gov
α-Aryl α-CyanoacetatesBifunctional Cinchona AlkaloidHighly effective and general method for accessing both enantiomers of the product. nih.gov

Proline-Catalyzed α-Amination of C-Glycosylalkyl Aldehydes

A significant application of this compound is in the proline-catalyzed direct electrophilic α-amination of C-glycosylalkyl aldehydes. polimi.itnih.gov This methodology provides a direct route to the synthesis of non-natural C-glycosyl α-amino acids, which are valuable building blocks in medicinal chemistry. polimi.itnih.govacs.orgacs.org

The reaction mechanism is believed to proceed through the formation of an enamine intermediate from the reaction of the C-glycosylalkyl aldehyde and proline. This enamine then acts as a nucleophile, attacking the electrophilic DBAD. Subsequent hydrolysis releases the α-aminated aldehyde product and regenerates the proline catalyst. A key advantage of this method is its high diastereoselectivity, which consistently exceeds 95% de (diastereomeric excess). polimi.itnih.govacs.orgacs.org By selecting either D- or L-proline as the catalyst, it is possible to control the stereochemistry at the newly formed α-carbon, yielding products with either the S or R configuration. polimi.itnih.govacs.org This method is applicable to the synthesis of various C-glycosyl α-amino acids, including glycines, alanines, and CH₂-serine isosteres with either axial or equatorial linkages. polimi.itnih.govacs.org

Table 2: Proline-Catalyzed α-Amination of C-Glycosylalkyl Aldehydes with DBAD
CatalystSubstrateProductKey OutcomeReference
D- or L-ProlineC-Glycosylalkyl AldehydesNon-natural C-glycosyl α-amino acidsHigh diastereoselectivity (de >95%) with control over α-configuration (S or R). , polimi.it, nih.gov, acs.org

Asymmetric α-Amination Methodologies

The development of asymmetric α-amination reactions using this compound has been a major focus, leading to various effective methodologies catalyzed by small organic molecules (organocatalysis) or metal complexes. These methods enable the direct formation of chiral C-N bonds in a highly enantioselective manner. thieme-connect.com

Organocatalysis has emerged as a powerful tool for these transformations. Proline and its derivatives are effective catalysts; for example, the α-amination of cyclic ketones with DBAD catalyzed by silyloxyproline can achieve enantiomeric excesses of up to 99%. Similarly, D-proline catalyzes the α-amination of aldehydes, which can subsequently be reduced to furnish chiral α-amino alcohols. thieme-connect.com For more challenging substrates, such as α,α-dialkyl substituted aldehydes, other chiral amino acids like naphthyl-L-alanine have been employed to improve enantioselectivity. rsc.orgconsensus.app

Bifunctional catalysts, particularly those derived from cinchona alkaloids, are highly successful in the asymmetric α-amination of various β-carbonyl compounds with DBAD. rsc.orgnih.gov These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base interactions, leading to highly organized transition states and excellent stereocontrol. This approach has been successfully applied to β-ketoesters, β-ketolactones, and α-cyanoacetates. rsc.orgnih.gov In addition to organocatalysts, metal-based catalytic systems, such as those involving copper-bisoxazoline (Cu-BOX) complexes, have been utilized for the asymmetric amination of substrates like α-keto esters with this compound. illinois.edu

Table 3: Selected Asymmetric α-Amination Methodologies Using DBAD
SubstrateCatalyst TypeSpecific Catalyst ExampleEnantioselectivity (ee)Reference
Cyclic KetonesProline DerivativeSilyloxyprolineUp to 99% ee
α,α-Dialkyl AldehydesChiral Primary Amino AcidNaphthyl-L-alanineImproved ee (74%, >99% after recrystallization) rsc.org, consensus.app
β-KetoestersCinchona AlkaloidCinchonidineUp to 90% ee rsc.org
α-Keto EstersMetal ComplexCopper-bisoxazoline (BOX)Low yield and ee with some catalysts, but demonstrates the approach. illinois.edu

Cycloaddition Reactions

This compound also functions as a potent dienophile in cycloaddition reactions, most notably in Diels-Alder reactions. The electron-deficient N=N double bond readily reacts with electron-rich dienes to form six-membered heterocyclic rings.

Diels-Alder Cycloadditions

This compound undergoes [4+2] cycloaddition reactions with glycals (cyclic enol ethers derived from sugars) to produce 2-aminoglycosides. lookchem.comacs.orgacs.org This reaction serves as a novel and straightforward method for the stereoselective synthesis of 2-amino-2-deoxy carbohydrates. acs.org The reaction can be promoted by UV irradiation, leading to the formation of 2-deoxy-2-aminoglycoside adducts with high stereoselectivity. The use of specific solvents like cyclohexane (B81311) can help minimize the formation of byproducts. This cycloaddition is a valuable tool for accessing complex and novel 2-aminoglycoside structures for further chemical and biological studies. lookchem.com

The utility of this compound in Diels-Alder reactions extends to its use with renewable feedstocks, such as the terpene α-terpinene. This approach aligns with the principles of green chemistry by utilizing bio-based starting materials. vapourtec.com The [4+2] cycloaddition between DBAD and α-terpinene can be efficiently promoted by visible light, for instance, using blue LED irradiation, to form the corresponding bicyclic adduct in good yield. smolecule.com

This reaction forms the basis of a two-step synthesis of 1,4-p-menthane diamine, a valuable platform chemical. vapourtec.comresearchgate.net The initial visible-light-mediated Diels-Alder reaction between α-terpinene and DBAD is followed by hydrogenation of the resulting cycloadduct. vapourtec.com This method is advantageous as it avoids the regioselectivity problems that can occur in other amination methods for terpenes. vapourtec.com The reaction has been successfully scaled up using flow chemistry, demonstrating its potential for larger-scale synthesis. researchgate.net

Table 4: Diels-Alder Reaction of DBAD with α-Terpinene
Reaction ConditionsScaleKey FindingProduct ApplicationReference
Visible-light mediated (e.g., blue LED / 405 nm)Batch and FlowForms bicyclic adduct in good yield (e.g., 72%). Avoids regioselectivity issues.Intermediate for the synthesis of 1,4-p-menthane diamine. researchgate.net, vapourtec.com, smolecule.com

Other Pericyclic Transformations

Beyond its well-documented role in certain reaction types, this compound is a versatile reagent in various pericyclic transformations. It functions as a potent dienophile in [4+2] cycloaddition reactions, a class of reactions that includes the Diels-Alder reaction. A notable application is its reaction with glycals, which leads to the formation of 2-aminoglycosides. lookchem.comsigmaaldrich.com This transformation is valuable for synthesizing novel heterocyclic compounds. smolecule.com

DBAD also participates in ene reactions. For instance, in reactions with vinyl ethers, DBAD has been shown to form a single major product with a significant reduction in byproduct formation, demonstrating a high degree of selectivity. These pericyclic reactions highlight DBAD's utility in constructing complex molecular architectures with significant control over stereochemistry and regioselectivity.

Oxidative Transformations and Dehydrogenation Reactions

This compound is a notable oxidizing agent in several synthetic contexts, facilitating the dehydrogenation of various functional groups. chembk.com Its reactivity is often harnessed for the oxidation of alcohols, amines, and thiols, and it plays a crucial role in modern photocatalytic amination reactions. researchgate.netresearchgate.net

Oxidation of Alcohols and Amines

DBAD is an effective reagent for the oxidation of alcohols and amines. unilongindustry.com It can convert secondary alcohols into the corresponding ketones under ligand-free conditions. While much of the detailed mechanistic work has been performed with related dialkyl azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), the principles are broadly applicable to DBAD. For example, the oxidation of secondary amines to imines proceeds readily in the presence of azodicarboxylates. rsc.orgrsc.org The reaction is believed to occur via a triazane (B1202773) intermediate. rsc.org The general applicability of azodicarboxylates as oxidants for amines has been demonstrated across a range of alkylbenzylamines and dibenzylamines, often with high yields and selectivity. rsc.orgrsc.org

In alcohol oxidation, azodicarboxylate systems, particularly when catalyzed by nitroxyl (B88944) radicals, can efficiently convert primary and secondary alcohols to aldehydes and ketones, respectively, without significant overoxidation to carboxylic acids. organic-chemistry.org This method is compatible with a wide array of functional groups. organic-chemistry.org

Dehydrogenation of Thiols for Sulfenamide Synthesis

A significant application of DBAD is in the synthesis of sulfenamides through the dehydrogenative coupling of thiols and amines. researchgate.netresearchgate.net This process, often referred to as a Mitsunobu-type coupling, relies on the S-H activation of a thiol by DBAD. researchgate.netresearchgate.netdntb.gov.ua The reaction involves the dehydrogenation of both the thiol and the amine, leading to the formation of a new sulfur-nitrogen (S-N) bond. researchgate.netresearchgate.net During this transformation, DBAD is reduced to its corresponding hydrazine derivative, dibenzyl hydrazine-1,2-dicarboxylate. researchgate.net This method provides an efficient route to a diverse range of sulfenamides, which are important motifs in pharmaceuticals and industrial chemicals, under mild, ambient conditions. researchgate.netsemanticscholar.org

Table 1: Synthesis of Sulfenamides using this compound (DBAD) researchgate.netresearchgate.net
Thiol ReactantAmine ReactantSolventYield
2-MercaptobenzothiazolePiperidineDMF96%
2-MercaptobenzothiazoleMorpholineDMF98%
2-MercaptobenzothiazolePyrrolidineDMF92%
2-MercaptobenzoxazolePiperidineDMF91%
ThiophenolPiperidineDMF85%

Photocatalytic Promoted C-C and C-H Bond Amination Reactions

In recent years, azodicarboxylates, including DBAD, have emerged as key reagents in photocatalytic reactions, particularly for C-H bond amination. researchgate.netresearchgate.net These methods offer a direct and efficient way to form C-N bonds. For example, DBAD has been used in the photocatalytic, enantioselective electrophilic amination of enecarbamates. In this process, a chiral chimeric photo-organocatalyst facilitates the reaction, leading to the synthesis of valuable 1,2-diamine products. researchgate.net

Furthermore, DBAD is employed in direct C-H amination of arenes. acs.org These reactions can be catalyzed by simple systems, such as a combination of potassium bisulfate (KHSO₄) and hexafluoroisopropanol (HFIP), to yield aryl hydrazides. acs.org Lewis acid catalysis, for instance with copper(II) triflate, has also proven effective for the amination of less nucleophilic alkenes with DBAD. liverpool.ac.uk These advanced methods highlight the expanding utility of DBAD in complex bond formations driven by light or catalysis, enabling the synthesis of important amine-containing molecules. liverpool.ac.uknih.gov

Table 2: Examples of Promoted C-H Amination Reactions with this compound (DBAD)
SubstrateCatalyst/Promoter SystemProduct TypeYieldReference
p-Xylene (B151628)KHSO₄ / HFIPAryl hydrazide57% acs.org
Pyrimidinone derivative (alkene)Copper(II) triflateAminated alkene86% liverpool.ac.uk
EnecarbamateChiral Phosphoric Acid Photocatalyst1,2-DiamineGood researchgate.net
3-Aryl-2-oxindolesChiral Calcium Phosphate (B84403)Aminated oxindoleHigh researchgate.net

Stereoselective and Asymmetric Synthesis Applications of Dibenzyl Azodicarboxylate

Enantioselective Synthesis of Optically Active Pyrazolidine (B1218672) Derivatives

The synthesis of pyrazolidines, a family of heterocyclic compounds that are important subunits in biologically active molecules, has been a significant area of research. acs.org Dibenzyl azodicarboxylate is employed in the enantioselective synthesis of these optically active derivatives, offering a pathway to chiral molecules crucial for the pharmaceutical industry. lookchem.comchemicalbook.com

A highly effective method for constructing optically active pyrazolidine derivatives involves a one-pot, three-component tandem reaction catalyzed by copper (Cu) or palladium (Pd). acs.org This process utilizes 2-(2',3'-alkadienyl)-β-keto esters, organic halides, and this compound as the key starting materials. acs.orgnih.gov The reaction proceeds through an asymmetric tandem addition-cyclization sequence, leading to the formation of pyrazolidine derivatives with high enantioselectivity. acs.org

The choice of metal catalyst and chiral ligand is crucial for the reaction's success and for determining the absolute configuration of the final products. acs.orgacs.org This protocol is advantageous due to the ready availability and diversity of the starting materials. acs.org While diastereoselectivity may require further optimization, this method represents a significant advance in the transition metal-catalyzed chemistry of allenes for synthesizing complex heterocyclic structures. acs.org

Catalyst SystemLigand StructureSubstrate ScopeEnantioselectivity (ee)Key Findings
Copper (Cu)-Catalyzed Chiral Bisoxazoline2-(2',3'-dienyl)-β-ketoesters, organic halides, DBADHighEffective for the asymmetric amination and subsequent cyclization. acs.org The ligand structure dictates the absolute configuration of the product. acs.org
Palladium (Pd)-Catalyzed Chiral Phosphine (B1218219) Ligands2-(2',3'-dienyl)-β-ketoesters, organic halides, DBADHighComplements the copper-catalyzed system, offering an alternative pathway with high enantioselectivity. acs.orgnih.gov

Diastereoselective Synthesis in Complex Molecule Construction

This compound serves as a critical electrophilic aminating agent in reactions where the formation of a specific diastereomer is required. This control is vital in the synthesis of complex natural products and bioactive molecules where biological activity is dependent on the precise three-dimensional arrangement of atoms.

One notable application is in the proline-catalyzed α-amination of C-glycosylalkyl aldehydes, which produces non-natural C-glycosyl α-amino acids with high diastereoselectivity (de >95%). In the total synthesis of complex molecules, such as the marine natural product hemiasterlin, DBAD was used with a tetrazole organocatalyst to introduce a key stereocenter enantioselectively. liverpool.ac.uk Similarly, in the asymmetric synthesis of the cell-adhesion inhibitor BIRT-377, a key tetrasubstituted stereocenter was installed via an organocatalyzed α-amination of an aldehyde using DBAD. liverpool.ac.ukmdpi.com Another example involves the chiral phosphoric acid-catalyzed electrophilic amination of enecarbamates with DBAD, which, after further functionalization, leads to 1,2-diamines with complete diastereoselectivity. nih.gov

Reaction TypeSubstratesCatalyst/ReagentDiastereomeric Excess (de)Application
α-AminationC-glycosylalkyl aldehydes, DBADProline>95%Synthesis of non-natural C-glycosyl α-amino acids.
α-AminationAldehyde precursor, DBADL-proline-derived tetrazoleHighTotal synthesis of BIRT-377. liverpool.ac.ukmdpi.com
Friedel-Crafts ReactionThiolated α-hydrazinoimine precursors, Aromatic nucleophilesN/ACompleteSynthesis of 1-(hetero)aryl-1,2-diamines. nih.gov

Control of Stereochemistry in Mitsunobu-Type Inversions

The Mitsunobu reaction is a powerful and widely used method for the stereochemical inversion of secondary alcohols. researchgate.netorganic-chemistry.org The reaction facilitates a dehydrative oxidation-reduction condensation between an alcohol and an acidic pronucleophile, using a combination of a phosphine, typically triphenylphosphine (B44618), and an azodicarboxylate like DBAD. researchgate.net

The mechanism involves the activation of the alcohol's hydroxyl group by a phosphonium (B103445) intermediate, which is generated from the reaction of triphenylphosphine and DBAD. organic-chemistry.orgwikipedia.org This activation transforms the hydroxyl into a good leaving group. A subsequent nucleophilic attack by the pronucleophile (e.g., a carboxylate) proceeds via a classic SN2 mechanism, resulting in a clean inversion of the stereocenter at the alcohol carbon. researchgate.netwikipedia.org DBAD is a frequently used azodicarboxylate for this purpose, alongside analogs like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). researchgate.netresearchgate.net The high stereoselectivity of this reaction makes it an indispensable tool for controlling stereochemistry in the synthesis of natural products and other chiral molecules. organic-chemistry.org

Development of Chiral Catalytic Systems with DBAD

The enantioselectivity of reactions involving DBAD can be induced by employing a chiral catalyst. These catalytic systems enable the creation of new stereocenters with a high degree of control, often achieving excellent enantiomeric excess (ee).

Several types of chiral catalytic systems have been developed that utilize DBAD as the electrophilic aminating agent:

Chiral Brønsted Acids: Chiral phosphoric acids have been used to catalyze the electrophilic amination of enecarbamates with DBAD. nih.gov This approach affords stable precursors to α-hydrazinoimines in high yields and with almost complete enantioselectivity (up to >99% ee). nih.gov

Chiral Organocatalysts: Proline-derived organocatalysts are effective in promoting the asymmetric α-amination of aldehydes and ketones. liverpool.ac.uk For instance, the synthesis of the LFA-1 antagonist BIRT-377 utilized an L-proline-derived tetrazole to catalyze the reaction between an aldehyde and DBAD, establishing a quaternary stereocenter with high enantioselectivity. mdpi.com

Transition Metal Catalysts: In some cases, transition metal catalysts are used in conjunction with DBAD for C–N bond formation. For example, the amination of certain complex substrates has been achieved using copper(II) triflate as a Lewis acid catalyst to promote the reaction with DBAD, providing the aminated product in high yield. liverpool.ac.uk These metal-catalyzed systems can be advantageous for more sterically demanding substrates. liverpool.ac.uk


Dibenzyl Azodicarboxylate As a Key Reagent and Building Block in Complex Chemical Architectures

Construction of Carbon-Nitrogen (C-N) Bonds

Dibenzyl azodicarboxylate is widely employed as a reagent for forging carbon-nitrogen bonds, a fundamental process in the synthesis of many biologically active compounds and functional materials. nih.gov Its utility stems from the electrophilic nature of the nitrogen atoms in the azo group, which readily react with various nucleophiles.

This reactivity is harnessed in several key transformations:

Electrophilic Amination: DBAD serves as an effective electrophilic aminating agent. It is particularly useful in the α-amination of carbonyl compounds. For instance, cinchona alkaloids can catalyze the enantioselective α-amination of β-keto esters and β-keto lactones with this compound, yielding products with high efficiency and stereoselectivity. researchgate.net

Mitsunobu Reaction: While diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are more common, DBAD is also utilized in Mitsunobu reactions. In this reaction, the zwitterionic intermediate formed from a phosphine (B1218219) and the azodicarboxylate activates an alcohol for nucleophilic substitution, often with a nitrogen nucleophile, to form a C-N bond. nih.gov

Direct Amination of Arenes: DBAD can be used for the direct amination of arenes. In a process catalyzed by a potassium bisulfate (KHSO₄) and hexafluoroisopropanol (HFIP) system, DBAD reacts with arenes like p-xylene (B151628) to form the corresponding aryl hydrazides. acs.org

The table below summarizes the outcomes of reacting various azodicarboxylates, including DBAD, with p-xylene in a catalytic system.

Table 1: Amination of p-Xylene with Various Azodicarboxylates Reaction conditions: p-xylene (1a), azodicarboxylate (2), KHSO₄ (10 mol %), HFIP, 2h.

Entry Azodicarboxylate Reagent Product Yield (%)
1 Diisopropyl azodicarboxylate (2b) 3ab 92
2 Bis(2,2,2-trichloroethyl)azodicarboxylate (2c) 3ac 94
3 This compound (2d) 3ad 68
4 Di-t-butyl azodicarboxylate (2e) 3ae Trace

Data sourced from ACS Omega. acs.org

Formation of Sulfur-Nitrogen (S-N) Bonds

The formation of sulfur-nitrogen (S-N) bonds is crucial for synthesizing sulfenamides, a class of compounds with significant industrial and biological applications. researchgate.netresearchgate.net this compound has emerged as an effective promoter for creating these bonds through a Mitsunobu-type coupling reaction. researchgate.net

In this process, DBAD facilitates the dehydrogenative coupling of thiols (R-SH) and amines (R'-NHR''). researchgate.netresearchgate.net The reaction proceeds via the activation of the thiol's S-H bond and involves the formation of dibenzyl hydrazine-1,2-dicarboxylate as a byproduct. researchgate.netresearchgate.net This method is notable for its efficiency under ambient conditions, producing a variety of sulfenamides in good to excellent yields. researchgate.net For example, this protocol has been successfully applied to synthesize a library of 2-benzothiazolesulfenamides. rsc.org

The table below presents selected examples of sulfenamides synthesized using DBAD.

Table 2: Synthesis of Sulfenamides using DBAD Reaction involves a thiol, an amine, and DBAD.

Thiol Substrate Amine Substrate Product Yield (%)
2-Mercaptobenzothiazole Morpholine 2-Morpholin-4-ylsufanyl-1,3-benzothiazole 96
2-Mercaptobenzothiazole Dibenzylamine N,N-Dibenzyl-1,3-benzothiazole-2-sulfenamide 91
2-Mercaptobenzothiazole Piperidine 2-Piperidin-1-ylsufanyl-1,3-benzothiazole 94
2-Mercaptobenzoxazole Morpholine 2-Morpholin-4-ylsufanyl-1,3-benzoxazole 85
2-Mercaptobenzoxazole Dibenzylamine N,N-Dibenzyl-1,3-benzoxazole-2-sulfenamide 82

Data sourced from ResearchGate and a review on S-N bond formation. researchgate.netrsc.org

Intermediates in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. mdpi.com this compound serves as a valuable building block and intermediate in the synthesis of these cyclic architectures. nih.govunilongindustry.com Its role is primarily an extension of its ability to form C-N bonds, which can be applied in intramolecular cyclization reactions to construct rings.

The zwitterionic species generated from the reaction of DBAD with triphenylphosphine (B44618) is a key intermediate. nih.gov This highly reactive species is central to the Mitsunobu reaction, which has been adapted for the formation of heterocyclic rings, particularly the N1-C4 bond closure to form β-lactam rings. nih.govmdpi.com The versatility of azodicarboxylates like DBAD allows for their use in various strategies for synthesizing five-, six-, and seven-membered nitrogen-containing heterocycles. mdpi.com

Application in the Preparation of β-Lactam Pseudopeptides

The β-lactam ring is a core structural motif in many widely used antibiotics. researchgate.net The synthesis of β-lactam-containing pseudopeptides, which have diverse biological activities, is a challenging area of medicinal chemistry. mdpi.comnih.gov this compound, in conjunction with a phosphine, plays a role in the synthesis of these compounds, particularly through the Mitsunobu reaction for N1-C4 ring closure of dipeptide precursors. mdpi.com

A study focusing on the stereoselective preparation of β-lactam pseudopeptides from serylphenylalanine dipeptides demonstrated that cyclization could be achieved using Mitsunobu conditions. mdpi.com The use of azodicarboxylates like DIAD (a related compound to DBAD) and a phosphine successfully yielded the desired cyclized products. mdpi.comresearchgate.net

Table 3: Formation of β-Lactam Phenylalanine Derivatives via Mitsunobu Reaction Conditions: DIAD, PPh₃, THF.

Dipeptide Precursor Product Yield (%)
1d (Dibenzyl-protected serylphenylalanine) 3d 99
1e (Dibenzyl-protected serylphenylalanine analog) 3e 90

Data sourced from Molecules. mdpi.com

Influence of Protective Groups on Reaction Outcome and Stereoselectivity

In complex syntheses, the choice of protective groups is critical and can significantly affect reaction yields and stereoselectivity. mdpi.com During the synthesis of β-lactam pseudopeptides via N1-C4 cyclization, the nature of the N-protecting group on the dipeptide precursor was found to be essential for the reaction's success. mdpi.comresearchgate.netnih.gov

A systematic study compared several N-protecting groups, including phthalimide (B116566) (Pht), benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and dibenzyl (Bn₂). mdpi.comresearchgate.net The research demonstrated that the dibenzyl protective group was superior for this transformation. mdpi.comnih.gov

Dibenzyl (Bn₂) Group: When the amino group of the serine-containing dipeptide was protected with dibenzyl groups, the subsequent Mitsunobu cyclization proceeded in high yield (up to 99%) and with excellent stereoselectivity. mdpi.com

Phthalimide (Pht) Group: In contrast, the use of a phthalimide protective group under the same conditions resulted in a significantly lower yield (15%) of the desired β-lactam. mdpi.comresearchgate.net

Cbz and Boc Groups: Dipeptides protected with Cbz or Boc groups failed to yield the cyclized product and instead led to the formation of dehydrodipeptides as byproducts. researchgate.netresearchgate.net

This strong influence is attributed to the steric and electronic properties of the protective groups. mdpi.com The success of the dibenzyl group highlights its utility in facilitating the desired N1-C4 cyclization while minimizing side reactions, making it the protective group of choice for this specific synthetic route. mdpi.com

Table 4: List of Mentioned Compounds

Compound Name Abbreviation
This compound DBAD
Diethyl azodicarboxylate DEAD
Diisopropyl azodicarboxylate DIAD
Potassium bisulfate KHSO₄
Hexafluoroisopropanol HFIP
2-Mercaptobenzothiazole
Morpholine
Dibenzylamine
Piperidine
2-Mercaptobenzoxazole
Triphenylphosphine PPh₃
Phthalimide Pht
Benzyloxycarbonyl Cbz
tert-Butyloxycarbonyl Boc

Advanced Research Topics and Computational Chemistry Approaches

Theoretical Studies and Mechanistic Elucidation via Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involving azodicarboxylates. Theoretical studies provide insights into reaction pathways, intermediate structures, and transition states that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For azodicarboxylates like DBAD, DFT calculations are employed to map out the energy profiles of various reaction pathways, helping to identify the most favorable mechanistic routes.

Studies on a series of diazenedicarboxylates, including Dibenzyl azodicarboxylate, have utilized DFT in conjunction with NMR spectroscopy to understand their electronic properties. These calculations can help rationalize the observed chemical shifts and provide a more profound understanding of the molecule's behavior in reactions. By analyzing the calculated molecular orbitals and energy levels, researchers can predict how DBAD will interact with other reagents, for instance, in widely used transformations like the Mitsunobu reaction or in various cycloaddition reactions.

The reactions of DBAD, particularly the Mitsunobu reaction, proceed through a series of short-lived intermediates and transition states. wikipedia.org Molecular modeling allows for the theoretical construction and analysis of these transient species.

A key intermediate in the Mitsunobu reaction is the Huisgen zwitterion, formed from the initial addition of a phosphine (B1218219) (like triphenylphosphine) to the azodicarboxylate. beilstein-journals.org Computational models can determine the geometry, stability, and electronic characteristics of this zwitterion and subsequent species, such as the oxophosphonium intermediate. beilstein-journals.org By calculating the energy barriers for the formation and consumption of these intermediates, researchers can understand the factors that control the reaction rate and selectivity. While many detailed computational studies have focused on the more common reagents like DEAD and DIAD, the fundamental mechanistic steps are analogous for DBAD, and these models provide a robust framework for understanding its reactivity. nih.govnih.gov

Spectroscopic Investigations of DBAD Reactivity and Intermediates

Spectroscopic techniques are crucial for monitoring the progress of reactions involving DBAD and for identifying the structures of both stable products and transient intermediates. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.

Combined DFT and multinuclear NMR studies have been performed on this compound. spectrabase.com Techniques such as 1H, 13C, and even 15N NMR provide detailed information about the molecular structure. For instance, the chemical shifts of the nitrogen atoms in the azo group are highly sensitive to their electronic environment, making 15N NMR a valuable tool for studying the reactivity at this functional group. spectrabase.com The characterization of DBAD and its corresponding reduction product, Dibenzyl hydrazine-1,2-dicarboxylate, by 1H and 13C NMR is fundamental for tracking reaction conversions. rsc.org In studies of related dialkyl azodicarboxylates, NMR and X-ray crystallography have been instrumental in establishing the structures of complex intermediates formed during reactions with phosphorus(III) compounds, providing concrete evidence for proposed mechanistic pathways. nih.govnih.gov

CompoundTechniqueSolventChemical Shifts (δ, ppm)
This compound 1H NMRCD3CN7.51–7.37 (m, 5H), 5.45 (s, 2H)
13C NMRCD3CN161.1, 135.1, 130.1, 129.8, 129.8, 71.9
Dibenzyl hydrazine-1,2-dicarboxylate 1H NMRCD3CN7.64–7.25 (m, 5H), 7.06 (br, 1H), 5.12 (s, 2H)
13C NMRCD3CN157.5, 137.5, 129.5, 129.1, 128.9, 67.9

Data compiled from reference rsc.org.

Flow Chemistry Applications with this compound

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch chemistry, including enhanced safety, improved heat transfer, and greater scalability. While specific, published applications of this compound in flow chemistry are not widespread, its use in reactions like the Mitsunobu ether synthesis is a prime candidate for this technology.

The Mitsunobu reaction is often exothermic and involves the use of sensitive reagents. ias.ac.in Performing this reaction in a continuous flow reactor allows for precise control over reaction temperature and residence time, minimizing the formation of byproducts and improving safety, especially on a larger scale. ias.ac.in A flow setup would enable the controlled mixing of streams containing the alcohol, the acidic pronucleophile, triphenylphosphine (B44618), and DBAD. The reduced reaction volume at any given moment in a flow reactor significantly mitigates the risks associated with potential thermal runaways. ias.ac.in Studies on the Mitsunobu reaction with other azodicarboxylates like DIAD have demonstrated significant reductions in reaction time (from hours to minutes) and improved yields and selectivity when transitioning from batch to flow conditions. ias.ac.inias.ac.in These findings strongly suggest that reactions involving DBAD would similarly benefit from the adoption of continuous flow technology.

Derivatization and Modification of Azodicarboxylates for Enhanced Reactivity

Modifying the structure of azodicarboxylates can fine-tune their reactivity and physical properties, often leading to practical advantages in their application. A notable example derived from the this compound framework is Di-p-chlorobenzyl azodicarboxylate (DCAD) . organic-chemistry.orgucsb.edunih.gov

DCAD was developed as an alternative to commonly used liquid reagents like DEAD and DIAD. organic-chemistry.org The key innovation is the addition of a chlorine atom to the para position of each benzyl (B1604629) group. This seemingly minor modification results in several significant improvements for its use in the Mitsunobu reaction organic-chemistry.orgucsb.edu:

Physical State : Unlike DBAD, which has a low melting point, DCAD is a stable, crystalline solid at room temperature, making it easier to handle, store, and weigh accurately. organic-chemistry.org

Byproduct Separation : The primary advantage of DCAD lies in the properties of its reduced form, di-p-chlorobenzyl hydrazodicarboxylate. This hydrazine (B178648) byproduct is poorly soluble in common reaction solvents like dichloromethane (B109758) and precipitates out of the reaction mixture. organic-chemistry.orgnih.gov

Simplified Purification : The precipitation of the byproduct allows for its simple removal by filtration, which can eliminate the need for chromatographic purification of the desired product. organic-chemistry.org This is a major advantage over reactions using DEAD, DIAD, or even DBAD, where the soluble hydrazine byproducts can complicate product isolation. researchgate.net

Recyclability : The filtered hydrazine byproduct can be collected and chemically re-oxidized back to DCAD, allowing for the recycling of the reagent. organic-chemistry.org

FeatureThis compound (DBAD)Di-p-chlorobenzyl azodicarboxylate (DCAD)
Physical State Low-melting solid/oilCrystalline Solid
Handling Can be difficult to weigh accuratelyEasy to handle and weigh
Hydrazine Byproduct Soluble in common organic solventsInsoluble in CH2Cl2, precipitates from reaction
Purification Often requires chromatographySimplified; byproduct removed by filtration
Byproduct Recyclability Not practical due to solubilityCan be filtered and re-oxidized

Applications in Specialized Chemical Disciplines

Dibenzyl Azodicarboxylate in Polymer Chemistry Research

In polymer chemistry, the utility of DBAD and other azodicarboxylates lies in their ability to create new carbon-nitrogen bonds, enabling both the synthesis of novel polymer backbones and the post-polymerization modification of existing materials. This contributes to the development of high-performance and advanced materials.

High-performance polymers are materials that possess superior mechanical and thermal properties, such as high strength, stiffness, and thermal stability, making them suitable for demanding applications in aerospace, electronics, and automotive industries. nih.gov The synthesis of such materials often requires the precise incorporation of specific functional groups or linkages into the polymer chain.

Research has shown that azodicarboxylates can act as co-monomers in radical polymerization processes. researchgate.net When copolymerized with styrenic monomers, for instance, azodicarboxylates can introduce nitrogen-nitrogen single bonds directly into the main polymer chain. researchgate.net This incorporation of new chemical moieties into the backbone can significantly alter the polymer's properties, potentially enhancing thermal stability or modifying its degradation profile. The ability to directly engineer the polymer backbone at the molecular level is a key strategy in the synthesis of new high-performance materials.

Beyond creating new polymers, DBAD is a valuable tool for the chemical modification of pre-existing polymers. This process, known as polymer functionalization, is critical for developing advanced materials where surface properties or compatibility with other components are crucial.

One key application is in C-H amination chemistry, where an organic catalyst can be used to cleave a C-H bond on a polymer chain, generating a carbon radical. This radical can then react with an azodicarboxylate like DBAD to form a stable hydrazine (B178648) derivative grafted onto the polymer. This method allows for the direct conversion of C(sp3)-H bonds to C(sp3)-N bonds, providing a pathway to introduce new functionalities onto otherwise inert polymer backbones. researchgate.net Such modifications can be used to improve a polymer's adhesion, introduce cross-linking sites, or enhance its compatibility with fillers in a composite material, thereby tailoring it for specific advanced applications.

Table 1: Research Applications of Azodicarboxylates in Polymer Chemistry
Polymer Modification TypeRole of AzodicarboxylatePotential Outcome/Application
Radical CopolymerizationActs as a comonomer with monomers like styrene. researchgate.netIncorporation of N-N bonds into the polymer backbone; synthesis of novel polymers with altered thermal and mechanical properties. researchgate.net
Post-Polymerization C-H AminationFunctions as a trapping agent for carbon radicals generated on the polymer chain. researchgate.netCreates hydrazine grafts on the polymer; useful for improving surface properties, adhesion, or creating sites for cross-linking. researchgate.net

This compound in Medicinal Chemistry Research

DBAD is an important reagent in medicinal chemistry, where the synthesis of complex organic molecules is paramount. Its utility in forming C-N bonds and in facilitating stereospecific reactions makes it a valuable tool in the development of new drugs and therapeutic agents. nbinno.com

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.gov This strategy is often employed to overcome issues such as poor solubility, low permeability across biological membranes, or chemical instability. nih.gov A common approach in prodrug design is the formation of an ester linkage between the parent drug and a carrier molecule or "promoiety," which can be cleaved by enzymes in the body.

The Mitsunobu reaction is a cornerstone of organic synthesis that is widely used for creating ester bonds with high stereoselectivity. nih.gov This reaction utilizes an azodicarboxylate, such as DBAD or diisopropyl azodicarboxylate (DIAD), in combination with a phosphine (B1218219) reagent (e.g., triphenylphosphine) to activate an alcohol for nucleophilic substitution by a carboxylic acid. nih.govresearchgate.net In the context of prodrug design, DBAD can facilitate the esterification of a hydroxyl group on a parent drug with a carboxylic acid promoiety, or conversely, the esterification of a carboxylic acid group on a drug with an alcohol promoiety. This methodology provides a reliable and controlled way to synthesize carrier-linked prodrugs, which is a critical strategy in modern drug development. nih.gov

Table 2: Role of DBAD in a Generalized Prodrug Synthesis via Mitsunobu Reaction
Reactant 1 (Drug/Promoiety)Reactant 2 (Promoiety/Drug)Key ReagentsLinkage FormedPurpose
Drug-OH (contains alcohol)Promoiety-COOH (contains carboxylic acid)DBAD, Triphenylphosphine (B44618)Ester (Drug-O-CO-Promoiety)Masks a polar hydroxyl group to potentially increase lipophilicity and membrane permeability. nih.govnih.gov
Drug-COOH (contains carboxylic acid)Promoiety-OH (contains alcohol)DBAD, TriphenylphosphineEster (Drug-CO-O-Promoiety)Masks a polar carboxyl group to potentially increase lipophilicity and membrane permeability. nih.govnih.gov

Isotopically labeled compounds, where one or more atoms are replaced by their isotope (e.g., hydrogen with deuterium, ¹²C with ¹³C), are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. researchgate.net The synthesis of these labeled standards requires precise chemical methods that can incorporate isotopes without altering the drug's fundamental structure.

This compound has been identified as a key intermediate in certain synthetic routes to the tetracycline (B611298) antibiotic minocycline. Specifically, it can be used in an azotization reaction to introduce a nitrogen functionality at the C-7 position of a sancycline (B610677) precursor. This step is critical for building the 7-(dimethylamino) group that characterizes minocycline. While this route can be complicated by high costs and the instability of intermediates, it demonstrates the utility of DBAD in constructing the core structure of the antibiotic.

Research in Material Science for Composites and Nanomaterials

In material science, the performance of composites and nanomaterials often depends on the quality of the interface between different components, such as between a filler particle and a polymer matrix. nih.gov Chemical modification of the surfaces of these components, known as functionalization, is a key strategy for enhancing material properties. nih.gov

This compound can be employed in the surface functionalization of nanomaterials, such as silica (B1680970) nanoparticles or carbon nanotubes, that have hydroxyl groups on their surface. Using a Mitsunobu-type reaction, these surface alcohols can be reacted with a molecule containing a carboxylic acid, with DBAD facilitating the formation of a covalent ester linkage to the nanoparticle surface. nih.gov This approach allows for the grafting of a wide variety of organic molecules onto the material's surface.

This surface modification can serve several purposes:

Improved Dispersion: Grafting polymer-compatible chains onto nanoparticles can prevent them from agglomerating within a polymer matrix, leading to a more uniform and stronger composite material.

Enhanced Interfacial Adhesion: The grafted molecules can form covalent bonds or strong intermolecular interactions with the surrounding matrix, improving stress transfer from the matrix to the filler and thereby enhancing the mechanical strength of the composite.

Introduction of New Properties: Functional groups with specific chemical reactivity, sensing capabilities, or biological activity can be attached to nanomaterials for advanced applications in catalysis, diagnostics, or drug delivery. nih.gov

The versatility of reactions involving DBAD makes it a valuable tool for the precise chemical engineering of surfaces and interfaces, which is fundamental to the design of advanced composites and functional nanomaterials.

Future Perspectives and Emerging Research Avenues for Dibenzyl Azodicarboxylate

Development of More Sustainable and Greener Protocols

A significant thrust in modern synthetic chemistry is the development of environmentally friendly methodologies, and research involving DBAD is no exception. The focus is on creating protocols that minimize waste, utilize less hazardous materials, and incorporate recyclable components.

A promising advancement is the exploration of greener synthetic routes for DBAD itself. Traditional methods often rely on stoichiometric oxidants that generate significant waste. Emerging research highlights the use of recyclable and milder reagents. For instance, the use of Bobbitt's salt, an oxoammonium salt, facilitates the aerobic oxidation of the corresponding hydrazide precursor. This method functions as a recyclable and mild catalyst system, aligning with the principles of green chemistry by reducing waste and avoiding harsh substances.

Furthermore, efforts are being made to develop alternatives to DBAD and similar reagents that simplify product purification and allow for the recycling of byproducts. One such development is the introduction of di-p-chlorobenzyl azodicarboxylate (DCAD), a stable, solid alternative. The hydrazine (B178648) byproduct generated in reactions using DCAD can be readily separated by precipitation, which not only simplifies purification but also opens the door for its recycling. semanticscholar.orgucsb.edu

Solvent choice is another critical aspect of green chemistry. Research has demonstrated that certain DBAD-involved reactions can be performed under solvent-free conditions or in more environmentally benign solvents like supercritical CO2, offering comparable results to traditional solvents like dichloromethane (B109758). unimi.it

Exploration of Novel Reaction Catalysis and Methodologies

The discovery of new catalytic systems and reaction methodologies is paramount to unlocking the full potential of DBAD. Research is actively pursuing novel catalysts that offer higher efficiency, selectivity, and broader applicability.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis using DBAD. Proline derivatives and cinchona alkaloids, for example, have been successfully employed in asymmetric α-amination reactions. These catalysts operate through mechanisms involving hydrogen bonding and Brønsted base interactions to create highly organized transition states, leading to excellent stereocontrol in the formation of new carbon-nitrogen bonds.

Metal-Based Catalysis: Alongside organocatalysts, metal-based systems are being explored. Copper-bisoxazoline (Cu-BOX) complexes have been utilized for the asymmetric amination of substrates like α-keto esters. Additionally, a facile and efficient silver-fluoride-mediated electrophilic amination of alkoxyarylsilanes with azodicarboxylates has been developed, which proceeds in a green solvent under mild conditions. nih.govresearchgate.net

The table below summarizes selected novel catalytic approaches for reactions involving DBAD.

Catalyst TypeSpecific Catalyst ExampleSubstrate ExampleReaction TypeKey Advantage
OrganocatalystSilyloxyprolineCyclic KetonesAsymmetric α-AminationHigh Enantioselectivity (Up to 99% ee)
OrganocatalystCinchonidineβ-KetoestersAsymmetric α-AminationGood Enantioselectivity (Up to 90% ee)
Metal ComplexCopper-bisoxazoline (Cu-BOX)α-Keto EstersAsymmetric α-AminationDemonstrates metal-catalyzed approach
Iron PhthalocyanineEthyl 2-(3,4-dichlorophenyl)hydrazinecarboxylateAlcohols/AcidsCatalytic Mitsunobu ReactionEnables use of atmospheric oxygen as oxidant nih.gov

Expansion of Substrate Scope and Functional Group Compatibility

A key goal for the future of DBAD is to broaden the range of substrates and functional groups that are compatible with its reactions. This expansion will enhance its versatility and allow for its application in the synthesis of more complex and diverse molecules.

Current research is focused on overcoming the limitations of well-established reactions like the Mitsunobu reaction, which traditionally requires acidic nucleophiles. organic-chemistry.org New protocols are being developed to accommodate more basic nucleophiles, thereby expanding the reaction's scope. organic-chemistry.org

For instance, studies have shown that DBAD can be used in the C(sp3)-H functionalization of N-protected dialkylpyrrole derivatives. These reactions have been shown to tolerate a variety of aryl and alkyl substituents on the pyrrole nitrogen, as well as variations in the azodicarboxylate ester groups. researchgate.net While electron-rich azodicarboxylates like di-tert-butyl azodicarboxylate show lower yields, others like diethyl and di-p-chlorobenzyl azodicarboxylate proceed smoothly. researchgate.net This demonstrates a growing understanding of how to tailor reaction components for broader substrate compatibility.

Furthermore, the development of chemoselective protocols is a significant area of interest. For example, laccase/TEMPO systems have been shown to selectively deprotect N-benzylated primary amines in the presence of O-benzylated alcohols or N-protected secondary amines, a transformation not easily achieved by other means. uniovi.es This highlights the potential for developing highly specific reactions involving DBAD and related structures that are compatible with a wide array of functional groups.

Integration with High-Throughput Screening and Automation

The integration of high-throughput screening (HTS) and automated synthesis platforms represents a transformative frontier for chemical research. These technologies allow for the rapid and simultaneous execution of numerous reactions, accelerating the discovery of new transformations, the optimization of reaction conditions, and the synthesis of large chemical libraries.

While specific applications of HTS directly involving DBAD are still emerging, the principles are highly relevant for its future development. For example, HTS platforms like the KitAlysis™ screening kits enable 24 unique reactions to be run in parallel, which could be adapted to rapidly screen different catalysts, solvents, and nucleophiles for DBAD-mediated reactions. This would dramatically speed up the optimization process for expanding substrate scope and improving reaction efficiency.

Moreover, the development of "direct-to-biology" high-throughput chemistry, where compounds are synthesized and screened for biological activity in the same multi-well plates without purification, presents an exciting avenue. This approach could be used to quickly generate and test libraries of compounds synthesized using DBAD as a key reagent, fast-tracking the identification of new drug leads.

The use of automation and robotics, often in conjunction with tools like catalyst-coated glass beads (ChemBeads) for easy dispensing and separation, can further streamline these screening processes, making the exploration of DBAD's reactivity more efficient and comprehensive.

Q & A

Q. What are the standard synthetic methods for preparing dibenzyl azodicarboxylate (DBAD) with high purity?

DBAD is synthesized via oxidation of hydrazo precursors. A reliable method involves treating hydrazo compounds with bromine (Br₂) and pyridine, yielding DBAD in 80–93% purity directly from the reaction mixture . This method avoids complex purification steps, making it suitable for laboratory-scale synthesis.

Q. How is DBAD utilized in α-amination reactions of carbonyl compounds?

DBAD serves as an electrophilic aminating agent in organocatalyzed reactions. For example, cyclic ketones react with DBAD using silyloxyproline (10 mol%) as a catalyst, achieving α-amination with up to 99% enantiomeric excess (ee). Adding 9 equivalents of water enhances yields but slows reaction kinetics .

Q. What solvent systems optimize DBAD-mediated reactions?

Reactions in anhydrous isopropanol (iPrOH) at 2.0 M concentration and room temperature are effective for α-amination of 2-acyl imidazoles, achieving 86–96% ee with low catalyst loadings (0.2–2 mol%) . For sulfenamide synthesis, dimethylformamide (DMF) at 20°C for 3 hours yields products in 93% efficiency .

Advanced Research Questions

Q. How does the choice of catalyst influence enantioselectivity in DBAD-mediated α-amination?

Chiral Lewis acid catalysts like Λ-Rh (rhodium) and Λ-Ir (iridium) significantly impact selectivity. For saturated 2-acyl imidazoles, Λ-Rh (0.2 mol%) achieves 96% ee and 88% yield, outperforming Λ-Ir (92% ee, 86% yield) under identical conditions . Mechanistic studies suggest transition-state stabilization via non-covalent interactions between the catalyst and DBAD .

Q. What explains contradictory results in DBAD’s reactivity across different substrates?

Substrate steric and electronic effects dictate outcomes. For example, aldehydes undergo α-amination-allylation sequences with DBAD and proline catalysts, yielding 98–99% ee, while ketones require water additives to suppress side reactions . Quantum mechanical calculations reveal that anti-enamine conformations in ketone reactions favor trans-azodicarboxylate binding .

Q. How does DBAD perform in stereoselective cycloaddition reactions?

DBAD participates in [4+2] cycloadditions with glycals under UV irradiation (350 nm, 18 hours), forming 2-deoxy-2-aminoglycosides with high stereoselectivity. Cyclohexane as a solvent minimizes byproducts, and adducts are isolable via catalytic hydrolysis .

Q. What mechanistic insights exist for DBAD in Mitsunobu-like reactions?

In Mitsunobu reactions, DBAD paired with triarylphosphines (e.g., triphenylphosphine) facilitates SN2 mechanisms. Primary alkyl azodicarboxylates (e.g., DBAD) outperform secondary or tertiary analogs in cyclization efficiency (52–66% vs. 0–10%), attributed to reduced steric hindrance during intermediate formation .

Q. How do reaction conditions affect DBAD’s stability and byproduct formation?

DBAD decomposes above 6°C, requiring storage at 0–6°C . In Alder-Ene reactions with vinyl ethers, DBAD forms a single major product (5:1 byproduct ratio), confirmed via ¹H NMR analysis. Retention of functional groups in products suggests minimal side reactivity under controlled conditions .

Methodological Recommendations

  • Catalyst Screening : Compare rhodium and iridium catalysts for asymmetric amination to balance cost and selectivity .
  • Solvent Optimization : Use iPrOH for low-temperature reactions and DMF for room-temperature syntheses .
  • Data Interpretation : Apply HPLC with chiral columns and NMR spectroscopy to resolve enantiomeric purity and conformational dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.